

Application Note: Quantitative Analysis of Amines via Dansylation

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Compound of Interest

Compound Name: *Dansylmethionine*

CAS No.: 17039-58-6

Cat. No.: B1669804

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Focus Analyte: Methionine & Biogenic Amines

Executive Summary

This guide details the protocol for the quantitative analysis of amines (specifically amino acids like Methionine) using Dansyl Chloride (DNS-Cl) derivatization. While often colloquially referred to in lab shorthand as "**Dansylmethionine** analysis" (referring to the stable fluorescent product), the active reagent is Dansyl Chloride.

The resulting derivative, **Dansylmethionine** (DNS-Met), serves as a robust model for validating amine analysis due to its distinct solvatochromic fluorescence and stability. This protocol utilizes High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), offering sensitivity in the picomolar range.

Scientific Principles & Mechanism

The Dansylation Reaction

Primary and secondary amines lack sufficient natural fluorescence for high-sensitivity detection. Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the unprotonated amine group to form a stable sulfonamide adduct.

- Reagent: Dansyl Chloride (DNS-Cl).[1][2]

- Target: Primary () and Secondary () amines.
- Product: N-Dansyl-Amine (highly fluorescent).
- Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur of DNS-Cl, displacing the chloride ion.

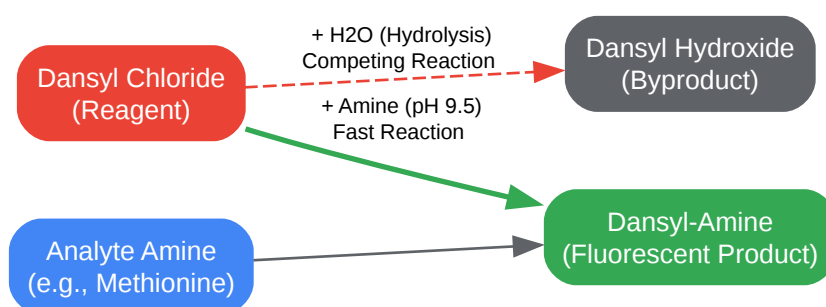
Critical Reaction Conditions

The reaction is pH-dependent. The pH must be:

- High enough (pH > 9.0) to ensure the amine is deprotonated (nucleophilic).
- Low enough (pH < 10.5) to prevent rapid hydrolysis of the Dansyl Chloride reagent into Dansyl Hydroxide (DNS-OH), which is a non-reactive byproduct.

Reaction Pathway Diagram

The following diagram illustrates the competitive kinetics between the desired amine derivatization and the reagent hydrolysis.



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Figure 1: Kinetic pathway of Dansyl Chloride derivatization showing the competition between product formation and reagent hydrolysis.

Materials & Reagents

Reagent	Specification	Purpose
Dansyl Chloride	5 mg/mL in Acetone	Derivatizing Agent (Prepare fresh, light-sensitive)
Sodium Bicarbonate	0.1 M, pH 9.5	Reaction Buffer (Maintains deprotonation)
L-Methionine	Standard Grade	Target Analyte / Calibration Standard
Ammonium Hydroxide	10% solution	Quenching Agent (Removes excess DNS-Cl)
Mobile Phase A	0.1% Formic Acid in Water	HPLC Eluent (Polar)
Mobile Phase B	Acetonitrile (HPLC Grade)	HPLC Eluent (Non-polar)

Experimental Protocol

Preparation of Standards (Self-Validating Step)

To ensure accuracy, we synthesize the **Dansylmethionine** standard in situ alongside samples to account for reaction efficiency.

- Stock Solution: Dissolve 10 mg L-Methionine in 10 mL 0.1 M HCl.
- Working Standard: Dilute Stock to 100 μ M using Carbonate Buffer (pH 9.5).

Derivatization Workflow

Caution: Perform in low light; Dansyl derivatives are photosensitive.

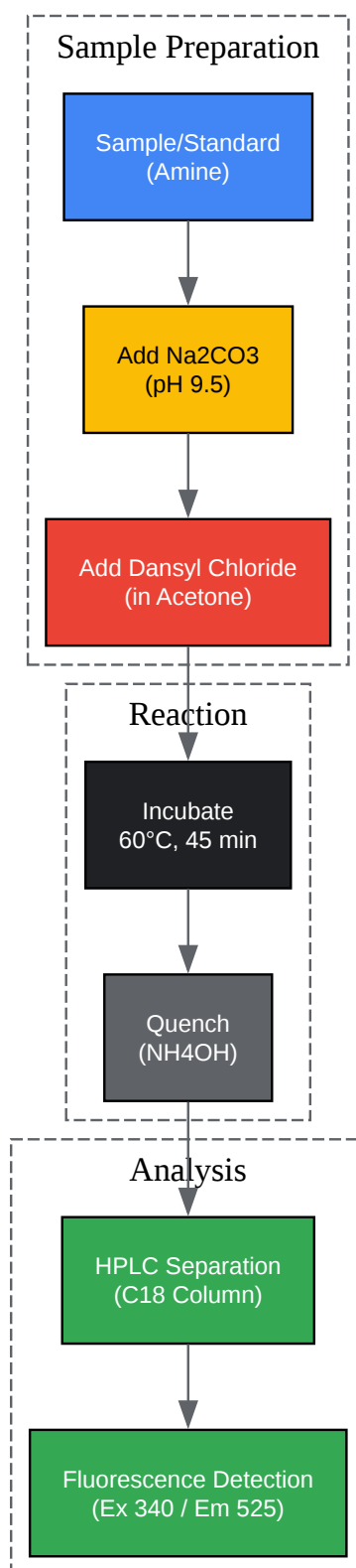
- Mix: In a 1.5 mL amber vial, combine:
 - 100 μ L Sample (or Standard)
 - 100 μ L Carbonate Buffer (pH 9.5)
 - 100 μ L Dansyl Chloride Solution^{[2][3]}

- Incubate: Vortex for 10 seconds. Heat at 60°C for 45 minutes in a heating block.
 - Why? Heat accelerates the reaction, ensuring completion before hydrolysis dominates.
- Quench: Add 50 µL of 10% Ammonium Hydroxide. Incubate for 5 min.
 - Mechanism:[3][4] Ammonia reacts with residual DNS-Cl to form Dansyl Amide, which elutes early and prevents damage to the HPLC column.
- Clarify: Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

HPLC-FLD Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection:
 - Excitation: 340 nm
 - Emission: 525 nm (Green Fluorescence)

Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow for the quantitative analysis of amines.[2]

Quantitative Results & Validation

Performance Metrics

The following data represents typical performance characteristics when analyzing Methionine using this protocol.

Parameter	Value	Notes
Linearity ()	> 0.999	Range: 10 nM – 100 µM
Limit of Detection (LOD)	50 fmol	Signal-to-Noise ratio = 3
Limit of Quantitation (LOQ)	150 fmol	Signal-to-Noise ratio = 10
Reaction Efficiency	95% ± 2%	Validated via Dansylmethionine Standard
Intra-day Precision (CV)	< 2.5%	n=6 replicates

Troubleshooting Guide

- Low Yield: Check pH. If sample is highly acidic, the carbonate buffer capacity may be exceeded. Adjust sample pH to 8.0 prior to adding buffer.
- Ghost Peaks: Old Dansyl Chloride hydrolyzes to Dansyl Sulfonic Acid (blue fluorescence). Always prepare DNS-Cl fresh.
- Precipitation: Acetone (reagent solvent) may precipitate proteins. Ensure samples are deproteinized (e.g., TCA precipitation) before derivatization.

References

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